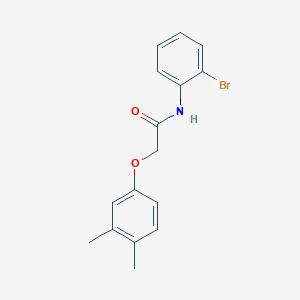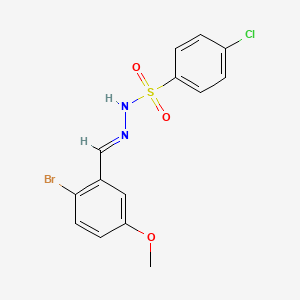
5-bromo-N-(4-cyanophenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4-cyanophenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. The compound has been extensively studied for its potential applications in cancer therapy, neuroprotection, and other related fields.
Applications De Recherche Scientifique
5-bromo-N-(4-cyanophenyl)nicotinamide has been extensively studied for its potential applications in cancer therapy, neuroprotection, and other related fields. In cancer therapy, the compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the DNA repair mechanisms in cancer cells. This leads to increased DNA damage and cell death, thereby reducing the proliferation of cancer cells. In neuroprotection, the compound has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(4-cyanophenyl)nicotinamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (this compound), which is involved in DNA repair mechanisms. This compound is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) (PAR) chains on target proteins. This leads to the recruitment of DNA repair factors and the initiation of DNA repair mechanisms. By inhibiting this compound, this compound prevents the repair of DNA damage, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. This leads to increased DNA damage and cell death, which is beneficial in cancer therapy. In neuroprotection, the compound has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-bromo-N-(4-cyanophenyl)nicotinamide is its potent inhibition of this compound, which makes it a promising candidate for cancer therapy and neuroprotection. However, the compound has some limitations in lab experiments. For example, it may exhibit off-target effects on other enzymes or proteins, which may complicate the interpretation of experimental results. Additionally, the compound may have limited solubility or stability in certain experimental conditions, which may affect its efficacy.
Orientations Futures
There are several future directions for the research on 5-bromo-N-(4-cyanophenyl)nicotinamide. One direction is to explore its potential applications in combination with other drugs or therapies for cancer therapy or neuroprotection. Another direction is to investigate its off-target effects and potential toxicity in vivo. Additionally, further research is needed to optimize the synthesis method and improve the purity and yield of the compound. Overall, the research on this compound has promising potential for the development of novel therapies for cancer and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(4-cyanophenyl)nicotinamide involves the reaction of 5-bromo-2-chloronicotinic acid with 4-cyanophenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of this compound. The purity and yield of the compound can be improved by using appropriate purification techniques such as recrystallization or column chromatography.
Propriétés
IUPAC Name |
5-bromo-N-(4-cyanophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-5-10(7-16-8-11)13(18)17-12-3-1-9(6-15)2-4-12/h1-5,7-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPIOSRLEBXONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-benzyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5733904.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-isopropylacetamide](/img/structure/B5733912.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B5733914.png)

![ethyl 1-[(1-naphthylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5733930.png)

![2-[(2-chlorobenzyl)thio]-5-(2-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B5733950.png)



![3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B5733977.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5733991.png)

